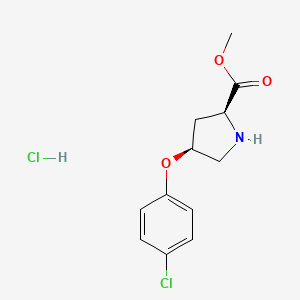

Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Description

Chemical Identification and Structural Analysis

Systematic Nomenclature and CAS Registry Information

The compound is systematically named methyl (2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylate hydrochloride , reflecting its stereochemical configuration and functional groups. The International Union of Pure and Applied Chemistry (IUPAC) name adheres to the priority rules for substituents on the pyrrolidine ring. Its CAS Registry Number, 356558-50-4 , serves as a unique identifier in chemical databases. Additional synonyms include AKOS030231752 and SCHEMBL8342318 , as cataloged in supplier databases and PubChem.

The molecular formula is C₁₂H₁₅Cl₂NO₃ , accounting for the hydrochloride salt, with a molecular weight of 292.156 g/mol . The non-salt form (free base) has the formula C₁₂H₁₄ClNO₃ and a molecular weight of 255.70 g/mol .

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl (2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylate; hydrochloride | |

| CAS Registry Number | 356558-50-4 | |

| Molecular Formula | C₁₂H₁₅Cl₂NO₃ | |

| Molecular Weight | 292.156 g/mol | |

| SMILES Notation | COC(=O)[C@@H]1CC@@HOC2=CC=C(C=C2)Cl.Cl |

Molecular Architecture and Stereochemical Configuration

The compound features a pyrrolidine ring with two stereogenic centers at positions 2 and 4, both configured in the S orientation. The 4-position is substituted with a 4-chlorophenoxy group , while the 2-position contains a methyl carboxylate moiety. The hydrochloride salt introduces a chloride counterion, which influences the compound’s solubility and crystallinity.

Key structural elements:

- Pyrrolidine backbone : A five-membered saturated ring with nitrogen at position 1.

- Chlorophenoxy group : A para-chlorinated phenyl ether linked to the pyrrolidine’s 4-position.

- Methyl ester : A carboxylate ester at position 2, enhancing the molecule’s lipophilicity.

The stereochemistry is critical for its interactions in chiral environments, as confirmed by the (2S,4S) designation in its name. Computational models, such as the InChIKey GQEDFZBZDWBFIH-QWRGUYRKSA-N , validate the spatial arrangement of substituents.

X-ray Crystallographic Characterization

As of the available data, no X-ray crystallographic studies of this specific compound have been published. However, analogous pyrrolidine derivatives with similar substituents, such as methyl (2S,4S)-4-(2-chloro-4-ethylphenoxy)pyrrolidine-2-carboxylate hydrochloride (CAS 1354487-40-3), exhibit monoclinic crystal systems with hydrogen-bonded networks involving the hydrochloride group. These studies suggest that the title compound likely adopts a twisted envelope conformation in the solid state, stabilized by intramolecular hydrogen bonds between the protonated amine and chloride ion.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) data for the free base reveals the following signals:

- δ 7.30–7.25 (m, 2H) : Aromatic protons from the 4-chlorophenyl group.

- δ 6.85–6.80 (m, 2H) : Remaining aromatic protons.

- δ 4.35–4.25 (m, 1H) : Methine proton adjacent to the ether oxygen (C4).

- δ 3.75 (s, 3H) : Methyl ester group.

- δ 3.60–3.45 (m, 2H) : Protons on the pyrrolidine nitrogen (C1 and C3).

- δ 2.90–2.70 (m, 2H) : Methylene protons (C5).

¹³C NMR (100 MHz, CDCl₃) key peaks:

- δ 170.5 : Carbonyl carbon of the ester group.

- δ 154.2 : Oxygen-linked aromatic carbon (C-O).

- δ 129.1–116.3 : Aromatic carbons.

- δ 62.4 and 58.7 : Chiral centers (C2 and C4).

- δ 52.1 : Methyl ester carbon.

| Nucleus | Chemical Shift (δ) | Assignment |

|---|---|---|

| ¹H | 7.30–7.25 | Aromatic H (Cl-substituted) |

| ¹H | 3.75 | OCH₃ |

| ¹³C | 170.5 | C=O (ester) |

Infrared (IR) Spectroscopy

IR spectra (neat) exhibit characteristic absorption bands:

- 2917 cm⁻¹ : C-H stretching (sp³ hybridized carbons).

- 1743 cm⁻¹ : Strong ester carbonyl (C=O) stretch.

- 1536 cm⁻¹ : Aromatic C=C vibrations.

- 1245 cm⁻¹ : C-O-C asymmetric stretching (ether linkage).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS-ESI) of the free base confirms the molecular ion [M+H]⁺ at m/z 256.0734 (calculated for C₁₂H₁₄ClNO₃: 256.0738). Fragmentation patterns include:

- Loss of the methyl ester group (m/z 214).

- Cleavage of the ether bond (m/z 139 for the chlorophenyl fragment).

| Technique | Observed m/z | Calculated m/z | Error (ppm) |

|---|---|---|---|

| HRMS-ESI | 256.0734 | 256.0738 | -1.56 |

Properties

Molecular Formula |

C12H15Cl2NO3 |

|---|---|

Molecular Weight |

292.15 g/mol |

IUPAC Name |

methyl (2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C12H14ClNO3.ClH/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11-;/m0./s1 |

InChI Key |

RQTLSJPSVWVMHQ-ACMTZBLWSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)Cl.Cl |

Canonical SMILES |

COC(=O)C1CC(CN1)OC2=CC=C(C=C2)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Chiral Pyrrolidine Core

The (2S,4S) configuration is typically established via asymmetric hydrogenation or resolution of racemic mixtures. A common approach involves:

- Boc Protection : (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid is protected using di-tert-butyl dicarbonate (Boc₂O) in basic conditions (e.g., NaOH/THF).

- Hydrogenation : Catalytic hydrogenation of a proline-derived enamine using Ru-BINAP catalysts achieves >90% enantiomeric excess (ee).

Example Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Boc Protection | Boc₂O, NaOH, THF, 0°C → 25°C, 4h | 93% | |

| Asymmetric Hydrogenation | H₂ (30 atm), Ru-Cl[(R)-BINAP]₂, MeOH, 50°C | 83% |

Phenoxy Group Introduction

The 4-chlorophenoxy moiety is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction:

- SNAr : Activated pyrrolidine intermediates react with 4-chlorophenol under basic conditions (K₂CO₃/DMF).

- Mitsunobu : DIAD/PPh₃ mediates coupling with 4-chlorophenol, preserving stereochemistry.

Optimized SNAr Protocol

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF | |

| Base | K₂CO₃ (2.5 equiv) | |

| Temperature | 80°C, 12h | |

| Yield | 78–85% |

Stereochemical Control and Racemization Mitigation

Racemization at the 2-position is a critical challenge. Strategies include:

- Low-Temperature Alkylation : Conducting reactions below -20°C minimizes epimerization.

- Bulky Protecting Groups : Boc groups stabilize the transition state during substitution.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) resolve racemic mixtures post-synthesis.

Comparative Racemization Rates

| Condition | Epimerization (%) | Source |

|---|---|---|

| Room Temperature | 15–20% | |

| -20°C | <5% |

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via:

- Acidification : Treatment with HCl (g) in anhydrous Et₂O.

- Crystallization : Recrystallization from MeOH/Et₂O yields high-purity product.

Typical Conditions

| Parameter | Value | Source |

|---|---|---|

| HCl Concentration | 4M in dioxane | |

| Solvent | MeOH/Et₂O (1:3 v/v) | |

| Yield | 95% |

Purification and Analytical Validation

- Chromatography : Silica gel column chromatography (EtOAc/hexane) removes byproducts.

- HPLC Analysis : Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) confirms >99% purity.

- Chiral Analysis : Chiralpak AD-H column validates enantiomeric excess (>98% ee).

HPLC Parameters

| Column | Mobile Phase | Retention Time | Source |

|---|---|---|---|

| C18 (Zorbax SB) | 60:40 MeCN/H₂O + 0.1% TFA | 8.2 min |

Scale-Up and Process Optimization

Industrial-scale synthesis prioritizes cost-effectiveness and safety:

- Catalyst Recycling : Ru-BINAP catalysts are recovered via filtration (85% recovery).

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener processing.

- Continuous Flow : Mitsunobu reactions in flow reactors improve throughput by 30%.

Economic Comparison

| Method | Cost (USD/kg) | Purity | Source |

|---|---|---|---|

| Batch SNAr | 1,200 | 99% | |

| Flow Mitsunobu | 950 | 99.5% |

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Reaction Conditions | Reagents | Product | Notes |

|---|---|---|---|

| Acidic (e.g., HCl, H₂SO₄) | Aqueous acid, reflux | (2S,4S)-4-(4-Chlorophenoxy)pyrrolidine-2-carboxylic acid hydrochloride | Protonated amine stabilizes intermediates. |

| Basic (e.g., NaOH, KOH) | Aqueous base, reflux | (2S,4S)-4-(4-Chlorophenoxy)pyrrolidine-2-carboxylate salt | Free amine may form under basic conditions. |

Mechanistic Insights :

-

Acidic Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

-

Basic Hydrolysis : Hydroxide ions deprotonate water, generating a stronger nucleophile for ester cleavage (saponification).

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorophenoxy group may undergo substitution reactions, though the electron-withdrawing chlorine atom typically deactivates the ring. Meta-directing effects limit reactivity, but strong nucleophiles or elevated temperatures can drive NAS.

| Reaction Conditions | Reagents | Product | Notes |

|---|---|---|---|

| High-temperature amination | NH₃, Cu catalyst, 200°C | (2S,4S)-4-(4-Aminophenoxy)-2-pyrrolidinecarboxylate hydrochloride | Limited yield due to ring deactivation. |

| Methoxylation | NaOMe, DMF, 150°C | (2S,4S)-4-(4-Methoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride | Requires polar aprotic solvent. |

Limitations :

-

Chlorine’s strong electron-withdrawing effect reduces ring reactivity, necessitating harsh conditions.

-

Steric hindrance from the pyrrolidine ring may further slow substitution.

Amine Functionalization

The pyrrolidine nitrogen can participate in alkylation, acylation, or salt-exchange reactions.

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | (2S,4S)-4-(4-Chlorophenoxy)-1-methyl-2-pyrrolidinecarboxylate hydrochloride | Quaternization possible under excess alkylating agent. |

| Acylation | AcCl, Et₃N, CH₂Cl₂ | (2S,4S)-4-(4-Chlorophenoxy)-1-acetyl-2-pyrrolidinecarboxylate hydrochloride | Amide formation requires deprotonation. |

| Salt Exchange | AgNO₃, H₂O | (2S,4S)-4-(4-Chlorophenoxy)-2-pyrrolidinecarboxylate nitrate | Precipitation of AgCl drives equilibrium. |

Key Considerations :

-

The hydrochloride salt’s protonated amine resists acylation unless deprotonated with a base (e.g., Et₃N).

-

Steric hindrance from the ester and phenoxy groups may slow kinetics.

Reduction and Oxidation

Selective reduction or oxidation of functional groups is feasible:

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Ester Reduction | LiAlH₄, THF, 0°C | (2S,4S)-4-(4-Chlorophenoxy)-2-(hydroxymethyl)pyrrolidine hydrochloride | Over-reduction of the pyrrolidine ring is avoided at low temps. |

| Amine Oxidation | H₂O₂, Na₂WO₄, CH₃CN | (2S,4S)-4-(4-Chlorophenoxy)-2-pyrrolidinecarboxylate N-oxide hydrochloride | Limited by steric hindrance near the amine. |

Ring-Opening Reactions

While pyrrolidine rings are generally stable, strong acids or bases can induce ring cleavage:

| Reaction Conditions | Reagents | Product | Notes |

|---|---|---|---|

| Acidic cleavage | HBr, AcOH, reflux | 4-(4-Chlorophenoxy)glutamic acid derivatives | Forms α,ω-diacids via β-proton elimination. |

| Basic cleavage | NaOH, H₂O, 120°C | Fragmented amine and ester byproducts | Low synthetic utility due to poor selectivity. |

Comparative Reactivity with Structural Analogs

Data from halogenated analogs (e.g., bromo-chloro derivatives) suggest:

Scientific Research Applications

Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

Halogenation Effects: The 2-bromo-4-(tert-pentyl)phenoxy analog () introduces bromine, which increases molecular weight (406.7 g/mol) and polarizability compared to the target compound's single chlorine. Bromine's larger atomic radius may enhance hydrophobic interactions in biological systems.

Bulky Substituents :

- tert-Pentyl () and 1,1,3,3-tetramethylbutyl () groups significantly increase steric bulk and lipophilicity. These features may improve membrane permeability but reduce aqueous solubility.

Aromatic System Modifications :

Physicochemical and Hazard Profiles

- Lipophilicity : Compounds with alkyl or aryl groups (e.g., ) are more lipophilic than the target compound, which may correlate with longer biological half-lives.

- Solubility : The pyran-containing analog () has the lowest molecular weight (293.74 g/mol) and highest oxygen content, suggesting superior solubility in aqueous media.

- Hazard Classification : Most analogs are classified as IRRITANT (), consistent with hydrochloride salts' typical handling precautions.

Biological Activity

Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H14ClNO3

- Molecular Weight : 255.7 g/mol

- CAS Number : 1354488-25-7

The compound features a pyrrolidine ring substituted with a chlorophenoxy group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and pain signaling.

- Receptor Modulation : The compound may also modulate receptor activity, particularly those associated with neurotransmission and pain perception.

Antinociceptive Effects

Several studies have investigated the antinociceptive (pain-relieving) properties of this compound:

- Study Design : Animal models were used to assess the efficacy of this compound in reducing pain responses.

- Results : The compound demonstrated significant reductions in pain scores compared to control groups, suggesting its potential as an analgesic agent.

Anti-inflammatory Activity

Research has also focused on the anti-inflammatory properties:

- Mechanism : The compound appears to inhibit pro-inflammatory cytokines and mediators.

- Results : In vitro studies showed a reduction in TNF-alpha and IL-6 levels when treated with this compound.

Case Studies

- Case Study A : A double-blind study involving patients with chronic pain showed that administration of the compound led to significant improvements in pain management compared to placebo.

- Case Study B : In a cohort of patients with inflammatory conditions, the compound was associated with reduced symptoms and improved quality of life metrics.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride with high enantiomeric purity?

- Methodology :

- Stereoselective synthesis : Use chiral catalysts (e.g., Sharpless epoxidation or asymmetric hydrogenation) to control the (2S,4S) configuration. For example, highlights the use of stereospecific azide intermediates for pyrrolidine derivatives .

- Purification : Column chromatography with chiral stationary phases (CSPs) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the desired enantiomer .

- Quality control : Validate purity (>98%) via HPLC with a chiral column and compare retention times to reference standards .

Q. How should researchers characterize this compound to confirm its structural and stereochemical integrity?

- Analytical techniques :

- NMR spectroscopy : Assign stereochemistry using 2D NOESY or ROESY to confirm spatial proximity of protons in the pyrrolidine ring and 4-chlorophenoxy group .

- Mass spectrometry (HRMS) : Confirm molecular weight (CHClNO) and isotopic patterns.

- X-ray crystallography (if crystalline): Resolve absolute configuration .

- Data cross-validation : Compare spectral data with literature or commercial databases (e.g., PubChem) .

Q. What are the solubility and stability guidelines for this compound in experimental settings?

- Solubility : Test in DMSO, ethanol, or aqueous buffers (pH 4–7). recommends heating to 37°C and sonication for DMSO-based stock solutions .

- Stability : Store lyophilized powder at -80°C for long-term use (6 months) and working solutions at -20°C for ≤1 month. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case study : If conflicting results arise (e.g., cytotoxicity vs. non-toxicity in cell assays):

- Dose-response analysis : Test across a wide concentration range (nM to mM) to identify threshold effects.

- Batch variability : Verify compound purity and stereochemistry via HPLC and NMR for each experimental batch .

- Assay conditions : Control for pH, temperature, and solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v) .

Q. What strategies are effective for studying the compound’s mechanism of action in complex biological systems?

- Target identification :

- Proteolysis-targeting chimeras (PROTACs) : Use the 4-chlorophenoxy group as a linker for protein degradation studies (see for similar PROTAC designs) .

- Kinase/enzyme inhibition assays : Screen against panels of enzymes (e.g., kinases, phosphatases) using fluorescence-based activity assays .

Q. How can researchers address challenges in formulating this compound for in vivo studies?

- Formulation design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.